5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
Description
Thiazole Chemistry: Fundamental Principles and Significance
Thiazole represents a fundamental five-membered heterocyclic compound containing both sulfur and nitrogen atoms in a 1,3-arrangement, distinguished by its unique electronic properties and chemical reactivity. The basic thiazole structure exhibits significant π-electron delocalization throughout the aromatic ring system, conferring notable stability and distinctive chemical behavior that differentiates it from other heterocyclic compounds. Nuclear magnetic resonance spectroscopy reveals that thiazole ring protons absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current characteristic of aromatic systems. This aromaticity is more pronounced than corresponding oxazole analogues, primarily due to the electronic contribution of the sulfur atom.
The electronic structure analysis demonstrates that the calculated π-electron density marks the carbon-5 position as the primary site for electrophilic substitution reactions, while the carbon-2 hydrogen atom exhibits susceptibility to deprotonation. These fundamental properties establish the reactivity patterns that govern thiazole chemistry and influence the design of synthetic methodologies. The sulfur atom contributes its lone pair electrons to form an electronic sextet, while the nitrogen atom retains a free lone pair available for interactions with other molecular entities. This dual electronic nature creates opportunities for both coordination chemistry and hydrogen bonding interactions that prove essential in biological systems.
Thiazole derivatives demonstrate remarkable versatility in chemical transformations, serving as valuable intermediates in synthetic organic chemistry. The heterocyclic framework accommodates various substitution patterns while maintaining structural integrity, enabling the creation of complex molecular architectures with diverse biological activities. Contemporary research has established thiazole as a privileged scaffold in medicinal chemistry, with numerous derivatives incorporated into clinically approved medications and experimental therapeutic agents. The fundamental principles governing thiazole chemistry continue to guide the development of novel synthetic methodologies and the exploration of new therapeutic applications.
Historical Context of Chloromethylated Thiazole Derivatives
The development of chloromethylated thiazole derivatives emerged from systematic investigations into functionalized heterocyclic compounds during the mid-twentieth century, driven by the recognition of thiazole's therapeutic potential. Early synthetic efforts focused on introducing reactive functional groups into the thiazole framework to enhance molecular diversity and enable further chemical elaboration. The chloromethyl substituent proved particularly valuable due to its dual role as both an electrophilic center for nucleophilic substitution reactions and a protecting group strategy in multi-step synthetic sequences.
Historical synthesis methodologies relied heavily on the Hantzsch thiazole synthesis, developed in 1887, which provided reliable access to substituted thiazole derivatives through condensation reactions between α-haloketones and thiourea or related nucleophiles. This foundational method established the basis for subsequent modifications that enabled the incorporation of chloromethyl functionality at strategic positions within the thiazole ring system. The evolution of synthetic techniques throughout the twentieth century led to improved methodologies for generating chloromethylated derivatives with enhanced regioselectivity and higher yields.
Industrial applications of chloromethylated thiazoles gained prominence through their utilization as intermediates in pharmaceutical and agrochemical synthesis. Notably, 2-Chloro-5-chloromethylthiazole became an important building block for the synthesis of various bioactive compounds, including antiviral agents and pesticides. The compound serves as a key intermediate in the production of ritonavir, a second-generation anti-acquired immunodeficiency syndrome drug and selective human immunodeficiency virus protease inhibitor. These applications demonstrated the practical importance of chloromethylated thiazole derivatives and stimulated further research into related compounds.
Contemporary developments have expanded the scope of chloromethylated thiazole chemistry through the application of modern synthetic techniques and mechanistic understanding. Advanced methodologies now enable precise control over substitution patterns and stereochemistry, facilitating the synthesis of increasingly complex derivatives with tailored properties. The historical progression from basic synthetic methods to sophisticated chemical transformations reflects the continued evolution of thiazole chemistry and its growing importance in modern drug discovery.
Chemical Classification of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
This compound represents a sophisticated example of substituted thiazole chemistry, characterized by specific substitution patterns that confer unique chemical and biological properties. The compound belongs to the broader class of 2-arylthiazoles, distinguished by the presence of an aromatic substituent at the 2-position of the thiazole ring. This structural arrangement is particularly significant because the 2-position substitution influences both the electronic properties of the heterocyclic ring and the overall molecular conformation.
The molecular formula for this compound is C₁₁H₁₁Cl₂NS, with a molecular weight of approximately 260.2 grams per mole. The structure incorporates several key functional elements: a chloromethyl group at the 5-position of the thiazole ring, a 2-methylphenyl substituent at the 2-position, and a hydrochloride salt form that enhances water solubility and stability. The chloromethyl functionality serves as a highly reactive electrophilic center, enabling diverse chemical transformations including nucleophilic substitution reactions, alkylation processes, and coupling reactions.
Chemical classification systems categorize this compound under multiple frameworks depending on the specific aspect being examined. From a structural perspective, it represents a halomethyl-substituted heterocycle with aromatic substitution. Functionally, it serves as both a synthetic intermediate and a potential pharmacophore, depending on the specific application. The hydrochloride salt formation is particularly important for pharmaceutical applications, as it provides enhanced stability and improved handling characteristics compared to the free base form.
The systematic nomenclature reflects the compound's structural complexity and substitution pattern, with the International Union of Pure and Applied Chemistry name being this compound. Alternative naming conventions and chemical database identifiers provide additional means of classification and identification within various chemical information systems. This comprehensive classification framework facilitates accurate communication regarding the compound's identity and properties across different scientific disciplines and applications.
Research Significance and Academic Applications
The research significance of this compound extends across multiple domains of scientific investigation, reflecting the compound's versatility as both a synthetic tool and a biological probe. Academic research programs have identified this compound as a valuable building block for constructing more complex molecular architectures, particularly in the context of medicinal chemistry and drug discovery initiatives. The strategic placement of reactive functional groups enables systematic structure-activity relationship studies, allowing researchers to explore how specific modifications influence biological activity and pharmacological properties.
Contemporary research applications encompass several key areas of investigation. The compound serves as an essential intermediate in the synthesis of peptidomimetics, molecules designed to mimic the structure and function of naturally occurring peptides. These applications leverage the unique conformational properties of thiazole-containing amino acid residues, which adopt distinctive semi-extended conformations stabilized by intramolecular hydrogen bonding interactions. Such conformational preferences make thiazole derivatives particularly valuable for developing therapeutic agents that target protein-protein interactions.
Advanced synthetic methodologies utilize this compound in various chemical transformations that demonstrate its utility as a versatile synthetic intermediate. Research groups have employed it in nucleophilic substitution reactions, where the chloromethyl group serves as an excellent leaving group for introducing diverse functional groups. Additionally, the compound participates in coupling reactions that enable the construction of complex heterocyclic systems with potential biological activity. These synthetic applications have contributed to the development of novel chemical entities with enhanced therapeutic properties.
The academic significance extends to fundamental studies of thiazole chemistry and heterocyclic reactivity patterns. Researchers utilize this compound as a model system for understanding the electronic effects of substituents on thiazole ring chemistry and for developing new synthetic methodologies. Computational chemistry investigations have examined the conformational preferences and electronic properties of this compound, providing insights that guide the design of next-generation thiazole derivatives. These fundamental studies contribute to the broader understanding of heterocyclic chemistry and support the continued development of thiazole-based therapeutic agents.
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRZWJZWVHZJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Based Cyclization and Diazotization Method
- Starting Material: Aldehydes or related precursors.
- Step 1: Reaction of the aldehyde with thiourea in solvents such as ketones (acetone, methyl isobutyl ketone) or alcohols (methanol, ethanol, butanol), sometimes in mixtures with dichloromethane.
- Step 2: Formation of intermediates such as N-[[5-(2-aminothiazol)yl]-methyl]thiourea hydrochloride salts.
- Step 3: Diazotization of the amino-thiazole intermediate using copper(I) chloride and tert-butyl nitrite in acetonitrile and hydrochloric acid at low temperatures (0 to 5 °C).
- Step 4: Chlorination and ether cleavage, if necessary, using reagents such as thionyl chloride or phosphorus oxychloride to yield 2-chloro-5-chloromethyl-1,3-thiazole.
This method allows for controlled formation of the chloromethyl group and has been reported with purification steps involving extraction with chloroform or dichloromethane and washing with sodium bicarbonate solutions to neutralize residual acids.
Electrochemical Chlorination Method
- Starting Material: 1-isothiocyanato-2-chloro-2-propene.
- Process: Electrolytic chlorination in a single-chamber electrolytic cell using platinum electrodes and hydrochloric acid as electrolyte at room temperature.
- Advantages: Avoids the use of hazardous chlorinating agents like sulfuryl chloride or chlorine gas, reducing environmental pollution and safety risks.
- Outcome: High purity 2-chloro-5-chloromethyl-1,3-thiazole with improved atom economy and recyclability of by-products such as HCl.
Incorporation of 2-(2-methylphenyl) Substituent
While direct detailed procedures for the substitution of the 2-position with a 2-methylphenyl group are less explicitly documented in the provided sources, the general approach involves:
- Using substituted aldehydes or aryl precursors bearing the 2-methylphenyl moiety.
- Cyclization with thiourea or related reagents to form the thiazole ring.
- Subsequent chloromethylation or chlorination steps to install the chloromethyl group at the 5-position.
- Formation of the hydrochloride salt by treatment with hydrochloric acid or similar acids.
Reaction Conditions and Solvent Systems
| Step | Solvents/Conditions | Notes |
|---|---|---|
| Thiourea reaction | Ketones (acetone, methyl isobutyl ketone), alcohols (methanol, ethanol), dichloromethane mixtures | Solvent choice affects intermediate formation and purity |
| Diazotization | Acetonitrile and hydrochloric acid at 0 to 5 °C | Copper(I) chloride and tert-butyl nitrite used as catalysts |
| Chlorination/Ether cleavage | Thionyl chloride, phosphorus oxychloride, or POCl with Lewis acids | Single-step chlorination and ether cleavage possible |
| Electrochemical chlorination | Platinum electrodes, hydrochloric acid electrolyte, room temperature | Environmentally friendly, high yield, mild conditions |
| Chlorine introduction | Methylene dichloride solvent, 25-40 °C | Controlled chlorine gas flow and stirring time critical |
Summary of Key Research Findings and Yields
| Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|---|
| Thiourea + Diazotization | Thiourea, CuCl, tert-butyl nitrite | 0 to 5 | 2-3 | Not specified | High (GC/MS confirmed) | Well-established, versatile solvents |
| Electrochemical chlorination | 1-isothiocyanato-2-chloro-2-propene, HCl electrolyte | Room temp | Not specified | High (not quantified) | High | Avoids hazardous chlorinating agents |
| Chlorine gas introduction | 1-isothiocyanate-2-chloro-2-propenyl, Cl2, methylene dichloride | 25-40 | 5-14 (chlorine + stirring) | 88.5-95.5 | 99.7 | Simplified steps, mild conditions |
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiazolidines.
Scientific Research Applications
Chemical Synthesis
Building Block for Derivatives
This compound serves as a crucial building block in synthesizing more complex thiazole derivatives. The chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, such as amines, leading to substituted thiazole derivatives. These derivatives are often explored for their biological activities, including antimicrobial and anticancer properties.
Reactivity and Mechanisms
The chemical reactivity of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride primarily involves:
- Nucleophilic substitutions : The chloromethyl group acts as a leaving group.
- Cyclization reactions : These can produce complex heterocyclic structures significant in pharmaceutical development.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes allows it to modify their activity, making it a valuable tool for understanding biochemical pathways.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds can inhibit bacterial growth through mechanisms that often involve interference with cellular processes or enzyme inhibition .
Potential Anticancer Activity
Some thiazole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cell lines. The biological mechanisms typically involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Pharmaceutical Development
Drug Discovery
this compound has potential applications in drug discovery due to its bioactive properties. It has been studied for its effectiveness in treating neurodegenerative diseases like Alzheimer's disease through the design of multitarget compounds that inhibit acetylcholinesterase and exhibit antioxidant activities .
Case Study: Neuroprotective Effects
A recent study evaluated various thiazole derivatives for their neuroprotective effects against H₂O₂-induced damage in PC12 cell lines. One compound demonstrated a 53% neuroprotective effect compared to ferulic acid (77%), indicating the potential of thiazole derivatives in neuroprotection .
Industrial Applications
Agrochemicals and Material Science
In industry, this compound is utilized in the synthesis of agrochemicals and materials science. Its unique properties allow for the development of new materials with specific characteristics tailored for agricultural applications or advanced material technologies.
Summary Table of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Chemical Synthesis | Building block for thiazole derivatives | Facilitates nucleophilic substitutions |
| Biological Research | Probe for enzyme interactions | Modifies enzyme activity |
| Antimicrobial Activity | Inhibits growth of bacteria | Effective against Staphylococcus aureus and E. coli |
| Pharmaceutical Development | Potential drug candidates | Neuroprotective effects in Alzheimer's research |
| Industrial Applications | Synthesis of agrochemicals | Development of specialized materials |
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Analogues and Physicochemical Properties
The following table compares key physicochemical properties of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride with structurally related compounds:
Key Observations :
- The 2-methylphenyl substituent in the target compound introduces steric bulk compared to simpler phenyl or methoxymethyl groups in analogs .
- Melting points vary significantly with substitution patterns; electron-withdrawing groups (e.g., Cl) generally increase melting points .
Antifungal Activity
- Fluconazole (MIC = 2 µg/mL) remains more effective .
Anticancer Activity
- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole () demonstrated selective toxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) with low NIH/3T3 fibroblast toxicity (IC₅₀ > 500 µg/mL).
HIV-1 RT Inhibition
Biological Activity
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, alongside relevant mechanisms of action and synthesis pathways.
Structure and Properties
The compound features a thiazole ring, which is known for its bioactive properties. The chloromethyl group enhances its reactivity, allowing for various chemical transformations that can lead to biologically active derivatives.
| Property | Details |
|---|---|
| Molecular Formula | C10H10ClN2S |
| Molecular Weight | 228.71 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, potentially inhibiting their function. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
- Cellular Interference : The compound may disrupt cellular processes by interfering with signaling pathways or inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Activity : Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or function.
- Fungal Activity : Preliminary investigations suggest potential antifungal effects, although more detailed studies are required to confirm these findings.
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- In Vitro Studies : Various studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, the compound showed an IC50 value of approximately 12 µg/mL against MCF-7 cells, indicating moderate potency .
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxicity of several thiazole derivatives, including our compound of interest:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | MCF-7 | 12 |
| 5-Amino-2-(2-methylphenyl)-1,3-thiazole | MCF-7 | 24.79 |
| 4-Chloro-5-methylthiazole | HepG2 | 6.51 |
This data highlights the potential of thiazole derivatives in cancer treatment strategies.
Synthesis Pathways
The synthesis of this compound can be achieved through several methodologies:
- Nucleophilic Substitution Reactions : The chloromethyl group can act as a leaving group in nucleophilic substitution reactions.
- Cyclization Reactions : The compound can participate in cyclization reactions leading to more complex heterocyclic structures.
These synthetic routes allow for modifications that enhance biological activity and lead to new therapeutic agents.
Q & A
Q. What are the common synthetic routes for 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride, and how are they optimized for yield?
The compound is typically synthesized via cyclization or alkylation reactions. For example, thiazole derivatives can be prepared by reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours). Post-reaction, the pH is adjusted to 8–9 with ammonia to precipitate the product, followed by recrystallization from a DMSO/water mixture . Optimization involves controlling reaction temperature, stoichiometry of POCl₃ (3:1 molar ratio to substrate), and recrystallization conditions to improve purity and yield.
Q. What analytical techniques are recommended for structural characterization of this compound?
Key techniques include:
- X-ray crystallography to resolve the crystal structure and confirm substituent positions (e.g., chloromethyl and methylphenyl groups) .
- NMR spectroscopy (¹H and ¹³C) to verify aromatic protons and methyl groups. For example, the methyl group on the thiazole ring typically appears as a singlet at δ ~2.5 ppm .
- Mass spectrometry (ESI or EI-MS) to confirm molecular weight (MW: 184.08 g/mol) and fragmentation patterns .
Q. How can researchers ensure the purity of the compound during synthesis?
- Recrystallization using solvent mixtures like DMSO/water (2:1 v/v) removes unreacted starting materials .
- Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can isolate the product from byproducts.
- HPLC analysis with UV detection (λ ~254 nm) monitors purity, ensuring a single peak corresponds to the target compound .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of thiazole ring formation?
Regioselectivity is controlled by:
- Electrophilic substitution patterns : The chloromethyl group directs electrophiles to the 5-position of the thiazole ring.
- Catalytic agents : Acidic conditions (e.g., POCl₃) favor cyclization by protonating intermediates, while bases like triethylamine stabilize nucleophilic attack at specific positions .
- Computational modeling (DFT) can predict reactive sites by analyzing electron density maps of intermediates .
Q. What strategies mitigate byproduct formation during alkylation of the thiazole core?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
- Protecting groups : Temporarily blocking reactive sites (e.g., using Boc groups on amines) prevents unwanted substitutions .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, allowing prompt adjustment of reaction parameters .
Q. How does the compound’s stability vary under different storage conditions?
Q. What computational tools predict the compound’s reactivity in drug discovery contexts?
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm activity thresholds.
- Impurity profiling : LC-MS identifies trace contaminants (e.g., unreacted starting materials) that may skew bioactivity results .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 184.08 g/mol | Mass spectrometry |
| Melting Point | 166–168°C | DSC |
| Solubility | >10 mg/mL in DMSO | USP <911> |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| POCl₃ stoichiometry | 3:1 (reagent:substrate) | Increases cyclization |
| Reaction temperature | 90°C (reflux) | Accelerates kinetics |
| Recrystallization solvent | DMSO/water (2:1) | Enhances purity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
